4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide is a synthetic compound that has garnered attention in various research fields due to its potential biological activities. This compound's molecular formula is , with a molecular weight of approximately 477.525 g/mol. It is classified as an amide, which is a type of organic compound characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). The compound is particularly noted for its structural complexity, incorporating both cyclopropane and thiophene moieties, which may contribute to its unique properties and potential applications in medicinal chemistry.
The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide typically involves several steps, including the formation of key intermediates. While specific synthetic routes can vary, common methods include:
Technical details regarding reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yields and purity but are often proprietary or specific to research labs.
The molecular structure of 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide can be described using several computational representations:
InChI=1S/C24H27N7O4/c1-15-13-16(2)31(28-15)20-9-10-22(33)30(29-20)14-21(32)25-11-12-26-23(34)17-5-7-19(8-6-17)27-24(35)18-3-4-18/h5-10,13,18H,3-4,11-12,14H2,1-2H3,(H,25,32)(H,26,34)(H,27,35)
HIMBXMZJCVEUPS-UHFFFAOYSA-N
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C
These structural representations indicate the arrangement of atoms within the molecule, highlighting functional groups such as amides and ureides that are integral to its chemical behavior.
The compound's chemical reactivity may involve several types of reactions:
Each reaction type would require specific conditions and reagents to achieve desired transformations effectively.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 477.525 g/mol |
Purity | Typically ≥ 95% |
Solubility | Varies by solvent |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide has potential applications in:
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: